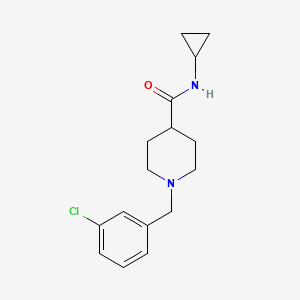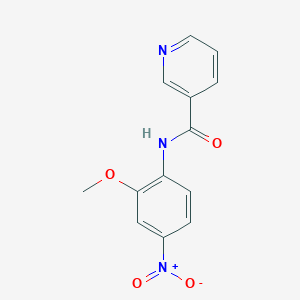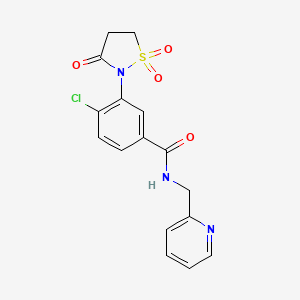![molecular formula C20H28N2 B5008889 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-phenylpiperazine](/img/structure/B5008889.png)
1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-phenylpiperazine, also known as PHNO, is a synthetic compound that belongs to the class of phenylpiperazine derivatives. PHNO has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
作用機序
1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-phenylpiperazine acts as a partial agonist at dopamine D2 receptors, meaning that it activates these receptors to a lesser extent than full agonists like dopamine. This results in a more subtle effect on dopamine signaling, which can be useful for studying the complex interactions between neurotransmitters in the brain. This compound has also been shown to have a high affinity for sigma-1 receptors, which are involved in the regulation of calcium signaling and have been implicated in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine signaling, the regulation of calcium signaling, and the activation of various signaling pathways involved in cell growth and survival. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease and other neurodegenerative disorders.
実験室実験の利点と制限
1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-phenylpiperazine has several advantages for use in lab experiments, including its high selectivity for dopamine D2 receptors, its partial agonist activity, and its ability to bind to sigma-1 receptors. However, this compound also has some limitations, including its relatively low potency compared to other dopamine agonists and the potential for off-target effects at high concentrations.
将来の方向性
There are several potential future directions for research on 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-phenylpiperazine, including the development of more potent and selective derivatives, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in various neurological disorders. Additionally, further studies are needed to fully understand the mechanisms underlying this compound's effects on dopamine signaling and to identify any potential side effects or safety concerns.
合成法
1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-phenylpiperazine can be synthesized using a variety of methods, including the reaction of 4-phenylpiperazine with 4-isopropenyl-1-cyclohexene-1-methanol in the presence of a catalyst. The resulting compound is then purified using a series of chromatographic techniques. The purity of the final product can be confirmed using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-phenylpiperazine has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to bind selectively to dopamine D2 receptors, which are involved in the regulation of mood, motivation, and reward. This compound has also been used to study the role of dopamine receptors in the development of addiction and other psychiatric disorders.
特性
IUPAC Name |
1-phenyl-4-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2/c1-17(2)19-10-8-18(9-11-19)16-21-12-14-22(15-13-21)20-6-4-3-5-7-20/h3-8,19H,1,9-16H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKRMRFQHJXPRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(=CC1)CN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-methyl-2-(4-morpholinyl)propyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5008817.png)


![3-[(1-acetyl-4-piperidinyl)oxy]-N-(2-fluorobenzyl)-4-methoxybenzamide](/img/structure/B5008859.png)
![2-[1-methyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5008863.png)
![3,7-dimethyl-2-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)-1H-indole](/img/structure/B5008865.png)
![2-methoxy-4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5008870.png)
![5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5008874.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine hydrobromide](/img/structure/B5008883.png)
![N-[(5-methyl-2-pyrazinyl)methyl]-2-(1-piperidinyl)-2-indanecarboxamide](/img/structure/B5008893.png)



![methyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5008912.png)